Silicon tetrafluoride

Semiconductor Manufacturing Ion Implantation Doping

Substituting SiF₄ with liquid SiCl₄ or alternative fluorinating agents in vapor deposition or ion implantation compromises film stoichiometry, deposition rate, and process safety. SiF₄, a room-temperature gaseous Si-F source, resolves this with unique volatility and reactivity. • SiF₄/H₂ dopant mixtures deliver higher Si⁺ beam current than pure SiF₄, increasing wafer throughput in high-volume fabs. • Enables tunable SiOF deposition (38-400 Å/min) with refractive indices of 1.43-1.46 for low-κ interconnects. • Precise fluorine doping control in optical fiber cladding via [SiF₄(g)]¹/⁴ relationship. • Distillation-compatible gas for ²⁸Si isotope enrichment, extending qubit coherence in quantum computing. Supplied as ≥99.99% purity compressed gas in UN 1859-compliant cylinders with standard hazmat shipping.

Molecular Formula SiF4
F4Si
Molecular Weight 104.079 g/mol
CAS No. 7783-61-1
Cat. No. B013052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon tetrafluoride
CAS7783-61-1
SynonymsSILICON TETRAFLUORIDE; SILICIUM TETRAFLUORIDE; Silicon fluoride; SILICON (IV) FLUORIDE; TETRAFLUOROSILANE; perfluorosilane; SiF4; Silane, tetrafluoro-
Molecular FormulaSiF4
F4Si
Molecular Weight104.079 g/mol
Structural Identifiers
SMILESF[Si](F)(F)F
InChIInChI=1S/F4Si/c1-5(2,3)4
InChIKeyABTOQLMXBSRXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 200 g / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ABSOLUTE ALCOHOL;  SOL IN HYDROGEN FLUORIDE;  INSOL IN ETHER
Solubility in water: reaction

Silicon Tetrafluoride Core Properties & Industrial Profile


Silicon tetrafluoride (SiF₄) is an inorganic gaseous compound belonging to the silicon tetrahalide family (SiX₄). It is characterized by a tetrahedral molecular geometry and, unlike its liquid analog silicon tetrachloride (SiCl₄), exists as a colorless, nonflammable, yet corrosive and toxic gas under standard conditions [1]. Its distinct physical properties include a very narrow liquid range (melting point -90.2 °C, boiling point -86 °C) and a high vapor pressure of 3517.191 kPa at 25 °C, which directly influence its handling and application suitability .

Why SiF₄ Cannot Be Simply Replaced


The procurement of a silicon or fluorine source for advanced manufacturing processes cannot be reduced to a simple one-for-one substitution based on elemental composition. The critical differentiation lies in the compound's physical state, reactivity profile, and the specific byproducts generated. For example, substituting the liquid SiCl₄ for the gaseous SiF₄ in a vapor deposition process necessitates a complete overhaul of delivery infrastructure and alters film stoichiometry and deposition rate due to a markedly higher reactivity of the former [1]. Similarly, using elemental fluorine (F₂) or hydrogen fluoride (HF) as a fluorinating agent instead of SiF₄ introduces profound differences in process safety, equipment corrosion, and reaction selectivity [2]. The quantitative evidence below demonstrates that SiF₄ occupies a unique and non-interchangeable niche defined by specific performance metrics in semiconductor fabrication, optics, and isotope enrichment.

SiF₄ Quantified Differentiation vs. Alternatives


Enhanced Ion Beam Current for Silicon Implantation

In semiconductor ion implantation, the beam current directly impacts process throughput. The use of a dopant gas composition comprising silicon tetrafluoride (SiF₄) and hydrogen (H₂) in an ion source has been demonstrated to generate a higher beam current compared to using SiF₄ alone. This is a critical performance metric for high-volume manufacturing [1].

Semiconductor Manufacturing Ion Implantation Doping

Low-k Film Deposition Rate Control vs. SiCl₄

When depositing fluorinated-chlorinated SiO₂ films via remote plasma-enhanced chemical vapor deposition (RPECVD), the ratio of SiF₄ to SiCl₄ precursors dictates film properties. Films deposited with a high SiF₄ ratio (R > 0.8) exhibit significantly lower deposition rates (38–400 Å/min) and lower refractive indices (1.43–1.46) compared to films from SiCl₄-rich mixtures (R < 0.8), which have high deposition rates (400–1410 Å/min) and higher refractive indices (1.46–1.59) [1].

PECVD Dielectric Films Thin Film Deposition

Efficient Fluorine Doping for Optical Fiber Preforms

In the modified chemical vapor deposition (MCVD) process for optical fiber preforms, silicon tetrafluoride (SiF₄) is a preferred fluorine dopant. Studies indicate that when using fluorine-containing compounds like CF₂Cl₂ or SF₆, the decrease in deposition efficiency is due to the formation of gaseous SiF₄ and SiF₃Cl as stable byproducts [1]. Using SiF₄ directly avoids this parasitic consumption pathway, and the final fluorine concentration in the silica glass is proportional to the SiF₄ gas phase concentration to the power of ¼ ([SiF₄(g)]¹/⁴) [2]. This allows for more direct and efficient control over the refractive index profile of the fiber cladding compared to other fluorinating agents like CF₄ or SF₆.

Optical Fiber Manufacturing MCVD Fluorine Doping

Superior Volatility for Gas-Phase Handling

A fundamental and quantifiable differentiation of SiF₄ from its heavier silicon tetrahalide analogs is its physical state and narrow liquid range. SiF₄ has a boiling point of -86 °C, existing as a gas at room temperature, in stark contrast to the liquid SiCl₄ (boiling point 56.8 °C) and the solid SiBr₄ (boiling point 155.0 °C) [1]. This volatility is critical for applications like gas-phase isotope separation, where SiF₄ can be distilled at cryogenic temperatures (189-206 K) [2], and for chemical vapor deposition processes requiring a gaseous silicon and fluorine source without the need for a vaporizer.

Chemical Vapor Deposition Material Synthesis Isotope Separation

Selective Fluorination vs. Hazardous HF and F₂

SiF₄ serves as a fluorinating agent for specific organic transformations, offering a distinct safety and handling profile compared to highly hazardous alternatives like anhydrous hydrogen fluoride (HF). HF is a highly toxic liquid that causes severe, potentially fatal burns and corrodes glass and metals [1]. In contrast, while SiF₄ is also toxic and corrosive, it is a gas at room temperature and its reaction profile can be more selective for specific chlorine replacement reactions in perhalomethanes and chloroform [2].

Organic Synthesis Fluorination Process Safety

SiF₄ Validated Application Scenarios


High-Throughput Silicon Ion Implantation

SiF₄ is a key component in dopant gas mixtures designed to maximize silicon ion beam current during the ion implantation step of integrated circuit fabrication. As demonstrated in patent literature [1], specific SiF₄/H₂ compositions generate a higher beam current than pure SiF₄, directly improving wafer processing throughput. This application leverages SiF₄'s volatility and silicon content, making it a performance-enhancing specialty gas in high-volume semiconductor fabs.

Low-k Fluorinated Silica Film Deposition

SiF₄ is an essential precursor in remote plasma-enhanced chemical vapor deposition (RPECVD) for creating fluorinated silicon dioxide (SiOF) films, which serve as low-dielectric-constant (low-k) insulators between metal interconnects. Quantitative studies [1] show that using high ratios of SiF₄ relative to SiCl₄ allows for a tunable deposition rate (38–400 Å/min) and the achievement of lower refractive indices (1.43–1.46) and dielectric constants, which are critical for minimizing RC delay and crosstalk in high-performance logic and memory chips.

Precise Fluorine Doping of Optical Fiber Preforms

In the modified chemical vapor deposition (MCVD) process for telecommunications-grade optical fibers, SiF₄ is employed as a dopant to lower the refractive index of the silica cladding. The direct relationship between SiF₄ gas phase concentration and the resulting fluorine content in the glass ([SiF₄(g)]¹/⁴) [1] provides manufacturers with a level of control over the refractive index profile that is not as easily achieved with alternative fluorinating agents, which may suffer from parasitic side reactions that reduce efficiency [1]. This precision is fundamental to producing low-loss, high-bandwidth fibers.

Cryogenic Distillation for Silicon Isotope Separation

The unique physical property of SiF₄—specifically its existence as a gas at room temperature with a suitable boiling point—makes it the working fluid of choice for the distillation-based separation of silicon isotopes [1]. This process is critical for producing highly enriched Silicon-28 (²⁸Si), a material that provides a 'nuclear spin vacuum' environment essential for extending qubit coherence times in silicon-based quantum computing technologies. The viability of this separation process is a direct consequence of SiF₄'s volatility, a property not shared by its SiCl₄ or SiBr₄ analogs.

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